molecular formula C10H20O4 B1449306 tert-butyl 2-(4-hydroxybutoxy)acetate CAS No. 475086-57-8

tert-butyl 2-(4-hydroxybutoxy)acetate

Cat. No.: B1449306
CAS No.: 475086-57-8
M. Wt: 204.26 g/mol
InChI Key: TUJFKYYCMLFVMQ-UHFFFAOYSA-N
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Description

tert-butyl 2-(4-hydroxybutoxy)acetate is a chemical compound with the molecular formula C10H20O4 and a molecular weight of 204.26 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial as it leads to the release of 4-hydroxybutanol and acetic acid, which can further participate in metabolic pathways . Additionally, 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester can interact with transport proteins, facilitating its movement across cellular membranes .

Cellular Effects

2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA). This compound can modulate gene expression by influencing transcription factors such as CREB (cAMP response element-binding protein) . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly inhibiting esterases, which prevents the hydrolysis of ester bonds . This inhibition can lead to an accumulation of the compound within cells, affecting various cellular processes. Additionally, 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester can result in alterations in cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and promote cell survival . At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is beneficial, while exceeding this range can result in adverse effects .

Metabolic Pathways

2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester is involved in several metabolic pathways. It interacts with enzymes such as esterases and dehydrogenases, which facilitate its conversion into metabolites like 4-hydroxybutanol and acetic acid . These metabolites can further participate in metabolic processes, influencing metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester can affect its localization and activity within cells .

Subcellular Localization

2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments .

Preparation Methods

The synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate typically involves the reaction of 4-hydroxybutanol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

tert-butyl 2-(4-hydroxybutoxy)acetate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl 2-(4-hydroxybutoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-hydroxybutoxy)acetate involves its interaction with specific molecular targets and pathways. For example, it may act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. The ester group can be cleaved to release the active acid form, which then exerts its biological effects .

Comparison with Similar Compounds

tert-butyl 2-(4-hydroxybutoxy)acetate can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

IUPAC Name

tert-butyl 2-(4-hydroxybutoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJFKYYCMLFVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 36.21 g of 2-[4-(2-tetrahydropyranyloxy)butyloxy]acetic acid tert-butyl ester in 360 ml of methanol, 47.77 g of p-toluenesulfonic acid monohydrate was added. After stirring at room temperature for 30 minutes, the reaction solution was neutralized with an aqueous sodium hydrogen carbonate solution and the solvent was evaporated under reduced pressure. The residue was diluted with water, extracted with diethyl ether, washed with water and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 17.02 g of the desired compound as a colorless oily substance.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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